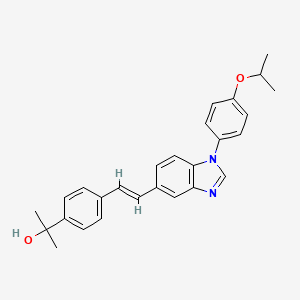

(E)-LHF-535

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

2-[4-[(E)-2-[1-(4-propan-2-yloxyphenyl)benzimidazol-5-yl]ethenyl]phenyl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-19(2)31-24-14-12-23(13-15-24)29-18-28-25-17-21(9-16-26(25)29)6-5-20-7-10-22(11-8-20)27(3,4)30/h5-19,30H,1-4H3/b6-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNZTRPIBJSUIX-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)C=CC4=CC=C(C=C4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)/C=C/C4=CC=C(C=C4)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(E)-LHF-535: A Deep Dive into its Mechanism of Action as a Potent Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

(E)-LHF-535 is a promising small-molecule antiviral agent currently in clinical development for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][2] This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows involved in its characterization.

Core Mechanism: Inhibition of Viral Entry

This compound functions as a viral entry inhibitor , specifically targeting the arenavirus envelope glycoprotein (GP) complex.[2][3] This glycoprotein is essential for the virus to enter host cells. The mechanism is analogous to that of its predecessor, ST-193, but with enhanced potency.[4]

The arenavirus entry process is a multi-step cascade:

-

Receptor Binding: The GP1 subunit of the viral envelope glycoprotein binds to a specific receptor on the surface of the host cell.[4]

-

Endocytosis: The virus is then internalized into the host cell within an endosome.

-

pH-Dependent Fusion: As the endosome acidifies, the GP2 subunit of the glycoprotein undergoes a critical conformational change. This change facilitates the fusion of the viral membrane with the endosomal membrane, releasing the viral contents into the cytoplasm.[4]

This compound is thought to bind to the GP2 subunit, stabilizing its pre-fusion conformation. This action prevents the pH-dependent conformational rearrangements necessary for membrane fusion, effectively trapping the virus within the endosome and preventing the initiation of infection.[2]

Quantitative Data: Potency and Pharmacokinetics

This compound has demonstrated potent antiviral activity against a broad spectrum of arenaviruses. Its efficacy is highlighted by low nanomolar to sub-nanomolar IC50 and EC50 values in various in vitro assays.

Table 1: In Vitro Antiviral Activity of this compound

| Virus | Assay Type | Cell Line | IC50 / EC50 | Reference |

| Lassa Virus (various strains) | Lentiviral Pseudotype Infectivity | - | 0.1 - 0.3 nM (IC50) | [5] |

| Lassa Virus | - | - | <1 µM (EC50) | [6] |

| Machupo Virus | - | - | <1 µM (EC50) | [6] |

| Junin Virus | - | - | <1 µM (EC50) | [6] |

| VSVg Virus | - | - | 1-10 µM (EC50) | [6] |

Pharmacokinetic studies in both preclinical models and human clinical trials have shown that this compound is well-tolerated and exhibits properties consistent with a once-daily oral therapeutic.[7]

Table 2: Pharmacokinetic Parameters of this compound

| Species | Study Type | Dose | Cmax | Tmax | Half-life | Reference |

| Human | Phase 1a (Single Ascending Dose) | 0.3 - 40 mg/kg (oral) | Dose-dependent increase | 2 - 4 hours | Long | [4][8] |

| Human | Phase 1b (Multiple Ascending Dose) | 450, 900, 1125 mg/day (14 days, oral) | Dose-dependent increase | 2 - 4 hours | Long | [4][8] |

| Guinea Pig | Preclinical | 50 mg/kg (intraperitoneal) | 2637 ng/mL | 5 hours | - | [9] |

Experimental Protocols

The characterization of this compound's antiviral activity relies on key in vitro and in vivo experiments. Below are detailed methodologies for two of the most critical assays.

Lentiviral Pseudotype Infectivity Assay

This assay is a safe and effective method to study viral entry mediated by the glycoproteins of highly pathogenic viruses without the need for high-containment facilities.

Objective: To determine the concentration of this compound that inhibits 50% of viral entry (IC50) mediated by arenavirus glycoproteins.

Methodology:

-

Plasmid Preparation: Three plasmids are required:

-

A lentiviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP).

-

A plasmid expressing the arenavirus glycoprotein (e.g., Lassa virus GP).

-

A packaging plasmid providing the necessary lentiviral proteins for particle assembly.

-

-

Cell Culture and Transfection:

-

HEK293T cells are seeded in 10 cm tissue culture plates.

-

The three plasmids are co-transfected into the HEK293T cells using a suitable transfection reagent (e.g., PEI).

-

-

Pseudovirus Production and Harvest:

-

The transfected cells produce lentiviral particles pseudotyped with the arenavirus glycoprotein.

-

The supernatant containing the pseudovirus is harvested 48-72 hours post-transfection, clarified by centrifugation, and filtered.

-

-

Infectivity Assay:

-

Target cells (e.g., Vero) are seeded in 96-well plates.

-

The pseudovirus is pre-incubated with serial dilutions of this compound for 1 hour.

-

The virus-compound mixture is then added to the target cells.

-

-

Data Analysis:

-

After 48-72 hours of incubation, the reporter gene expression is quantified (e.g., by measuring luciferase activity or GFP-positive cells).

-

The IC50 value is calculated by fitting the dose-response curve.

-

Virus Yield Reduction Assay

This assay measures the ability of an antiviral compound to inhibit the production of infectious virus particles.

Objective: To quantify the reduction in infectious virus titer in the presence of this compound.

Methodology:

-

Cell Infection:

-

Vero E6 cells are seeded in multi-well plates.

-

Cells are infected with the live arenavirus (e.g., Junin virus) at a specific multiplicity of infection (MOI).

-

-

Compound Treatment:

-

Immediately after infection, the cells are treated with serial dilutions of this compound.

-

-

Incubation:

-

The infected and treated cells are incubated for a period that allows for multiple rounds of viral replication (e.g., 4-10 days, depending on the virus).

-

-

Supernatant Harvest:

-

The cell culture supernatant, containing newly produced virus particles, is harvested.

-

-

Virus Titeration:

-

The amount of infectious virus in the supernatant is quantified using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay on fresh cell monolayers.

-

-

Data Analysis:

-

The reduction in virus titer in the treated samples is compared to the untreated control to determine the efficacy of this compound.

-

Conclusion

This compound is a potent and specific inhibitor of arenavirus entry, targeting the viral envelope glycoprotein GP2 to prevent membrane fusion. Its strong in vitro activity across multiple pathogenic arenaviruses, coupled with a favorable pharmacokinetic profile, underscores its potential as a much-needed therapeutic for Lassa fever and other arenaviral hemorrhagic fevers. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and development of this and other novel antiviral agents.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.plos.org [journals.plos.org]

- 6. LHF-535 | Antiviral | Virus Protease | TargetMol [targetmol.com]

- 7. Frontiers | Entry inhibitors as arenavirus antivirals [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PMC [pmc.ncbi.nlm.nih.gov]

(E)-LHF-535: A Technical Guide to its Antiviral Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-LHF-535, the E-isomer of the potent antiviral compound LHF-535, is a promising small-molecule inhibitor targeting arenaviruses, a family of viruses that can cause severe hemorrhagic fevers in humans. This technical guide provides an in-depth overview of the antiviral spectrum of LHF-535, its mechanism of action, and the key experimental protocols used in its evaluation. LHF-535 has demonstrated potent in vitro activity against a range of arenaviruses, including Lassa, Junin, and Machupo viruses, and has shown protective efficacy in animal models of arenavirus infection. Its mechanism as a viral entry inhibitor, specifically targeting the viral glycoprotein, makes it a strong candidate for further development as a therapeutic for Lassa fever and other arenaviral diseases.

Introduction

Lassa fever, caused by the Lassa virus, is a significant public health concern in West Africa, responsible for a substantial number of infections and deaths annually.[1] Currently, there are no approved vaccines, and treatment options are limited.[2] LHF-535 has emerged as a leading antiviral candidate for treating Lassa fever and other hemorrhagic fevers caused by arenaviruses.[1][3] It is an optimized analog of the previously characterized benzimidazole derivative ST-193, which also acts as an arenavirus entry inhibitor.[2] This guide summarizes the current knowledge on the antiviral activity and properties of this compound.

Antiviral Spectrum and Potency

LHF-535 exhibits potent and broad-spectrum activity against arenaviruses. Its efficacy has been primarily evaluated using in vitro assays, with EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values in the low nanomolar to sub-micromolar range.

Table 1: In Vitro Antiviral Activity of LHF-535

| Virus | Assay Type | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI) | Reference(s) |

| Lassa Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |

| Lassa Virus (Josiah, Lineage IV) | Lentiviral Pseudotype | 293T | 0.1 - 0.3 nM (IC50) | >10 µM (Vero) | >33,333 - 100,000 | [5] |

| Lassa Virus (LP, Lineage I) | Lentiviral Pseudotype | 293T | 17 nM (IC50) | >10 µM (Vero) | >588 | [5] |

| Junin Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |

| Junin Virus (Candid#1 vaccine strain) | Virus Yield Reduction | Vero | >10 µM (EC50) | >10 µM | - | [6] |

| Machupo Virus | Virus Yield Reduction | Vero | <1 µM (EC50) | >10 µM | >10 | [4] |

| Tacaribe Virus | Virus Yield Reduction | Vero | Not Reported | Not Reported | Not Reported | [5][6] |

| Vesicular Stomatitis Virus (VSVg) | Virus Yield Reduction | Vero | 1-10 µM (EC50) | >10 µM | 1-10 | [4] |

Note: The Selectivity Index (SI) is calculated as CC50/EC50 or CC50/IC50. A higher SI value indicates a more favorable safety profile. The CC50 value in Vero cells was reported to be >10 µM.[7] For the lentiviral pseudotype assays, the SI was calculated using the Vero CC50 value as a conservative estimate.

Mechanism of Action

LHF-535 is a viral entry inhibitor that specifically targets the arenavirus envelope glycoprotein (GP).[1][3] The GP complex is composed of three subunits: the receptor-binding subunit (GP1), the transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[3] LHF-535 is thought to bind to the GP complex and stabilize its pre-fusion conformation. This stabilization prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral and endosomal membranes, thereby blocking the entry of the virus into the host cell cytoplasm.[3]

Caption: Mechanism of action of this compound as a viral entry inhibitor.

Experimental Protocols

The antiviral activity of LHF-535 has been primarily characterized using two key in vitro assays: the lentiviral pseudotype infectivity assay and the virus-yield reduction assay.

Lentiviral Pseudotype Infectivity Assay

This assay provides a safe and quantitative method to screen for inhibitors of viral entry. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) pseudotyped with the envelope glycoproteins of the arenavirus of interest.

Methodology:

-

Pseudovirus Production:

-

Co-transfect producer cells (e.g., HEK293T) with three plasmids:

-

A plasmid encoding the lentiviral backbone with a reporter gene (e.g., luciferase or GFP).

-

A packaging plasmid providing the necessary lentiviral structural and enzymatic proteins (e.g., Gag-Pol).

-

A plasmid expressing the arenavirus glycoprotein of interest.

-

-

Harvest the supernatant containing the pseudotyped viral particles 48-72 hours post-transfection.

-

-

Infectivity Assay:

-

Seed target cells (e.g., 293T) in 96-well plates.

-

Pre-incubate the pseudovirus with serial dilutions of LHF-535 for 1 hour at 37°C.

-

Add the virus-drug mixture to the target cells.

-

After 48-72 hours of incubation, measure the reporter gene expression (e.g., luciferase activity or GFP-positive cells).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each drug concentration relative to the virus-only control.

-

Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.

Methodology:

-

Cell Infection:

-

Seed a suitable cell line (e.g., Vero cells) in multi-well plates.

-

Infect the cells with the wild-type arenavirus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the virus inoculum and add a culture medium containing serial dilutions of LHF-535.

-

-

Virus Harvest:

-

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

Collect the cell culture supernatant, which contains the progeny virus.

-

-

Virus Titer Determination:

-

Determine the titer of the infectious virus in the harvested supernatant using a plaque assay or TCID50 (50% tissue culture infectious dose) assay on a fresh monolayer of susceptible cells.

-

-

Data Analysis:

-

Calculate the reduction in virus titer for each drug concentration compared to the untreated control.

-

Determine the EC50 value, the concentration of the compound that reduces the virus yield by 50%.

-

Cytotoxicity Assay

To determine the selectivity of the antiviral compound, its cytotoxicity is assessed in the same cell line used for the antiviral assays.

Methodology:

-

Cell Treatment:

-

Seed the cells (e.g., Vero or 293T) in 96-well plates.

-

Expose the cells to serial dilutions of LHF-535 for the same duration as the antiviral assay.

-

-

Viability Assessment:

-

Measure cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay, which measures mitochondrial metabolic activity.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

-

Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

-

In Vivo Efficacy

The in vivo efficacy of LHF-535 has been evaluated in animal models of arenavirus infection, demonstrating its potential as a therapeutic agent.

-

Tacaribe Virus Mouse Model: In AG129 mice (lacking interferon-α/β and -γ receptors), daily oral administration of LHF-535 at doses of 10 or 30 mg/kg protected the mice from a lethal challenge with Tacaribe virus.[5] Treatment also significantly reduced viral titers in the plasma, spleen, and liver.[5]

-

Lassa Virus Guinea Pig Model: In a lethal guinea pig model of Lassa fever, LHF-535 administered once daily protected all animals from lethality, even when treatment was initiated up to 3 days after infection.[8]

Logical Workflow for Antiviral Evaluation

The evaluation of a potential antiviral compound like this compound follows a structured workflow from initial discovery to preclinical development.

References

- 1. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of antiviral therapeutics in animal models of Lassa fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Unveiling the Target of (E)-LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-LHF-535 is a potent, orally bioavailable small-molecule antiviral agent demonstrating significant promise for the treatment of Lassa fever and other hemorrhagic fevers caused by arenaviruses. This technical guide provides an in-depth overview of the target identification and mechanism of action of this compound. Through a combination of virological assays, resistance studies, and preclinical evaluations, the arenavirus envelope glycoprotein (GP) has been unequivocally identified as the primary target of this compound. This compound acts as a viral entry inhibitor, effectively preventing the fusion of the viral and host cell membranes, a critical step in the viral lifecycle. This document details the experimental methodologies employed to elucidate its target and mechanism, presents key quantitative data, and visualizes the associated biological pathways and experimental workflows.

Introduction

Lassa fever, a viral hemorrhagic fever endemic to West Africa, poses a significant public health threat with limited therapeutic options. This compound, the E-isomer of LHF-535, has emerged as a leading candidate antiviral.[] It is an optimized analog of the benzimidazole derivative ST-193 and exhibits broad-spectrum activity against arenaviruses.[2][3] This guide serves as a comprehensive resource for understanding the scientific foundation of this compound's antiviral activity, with a focus on its molecular target and mechanism of action.

Target Identification: The Arenavirus Envelope Glycoprotein

The primary molecular target of this compound is the arenavirus envelope glycoprotein (GP) complex.[][3] This complex is essential for viral entry into host cells and is composed of three subunits: a stable signal peptide (SSP), a receptor-binding subunit (GP1), and a transmembrane fusion subunit (GP2).[2][3] this compound is believed to bind to and stabilize the pre-fusion conformation of the GP complex, thereby preventing the pH-dependent conformational changes in GP2 that are necessary for the fusion of the viral and endosomal membranes.[2][3]

Evidence for GP being the direct target of this compound is primarily derived from functional assays and the characterization of drug-resistant viral variants.

Quantitative Data Summary

The antiviral activity and pharmacokinetic properties of this compound have been quantified in various preclinical and clinical studies. The following tables summarize key data points.

Table 1: In Vitro Efficacy of this compound against Arenavirus Pseudotypes

| Virus Pseudotype | EC₅₀ (μM) | Reference |

| Lassa virus (various strains) | <1 | [] |

| Machupo virus | <1 | [] |

| Junin virus | <1 | [] |

| Vesicular Stomatitis Virus (VSVg) | 1-10 | [] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Virus | Dose | Outcome | Reference |

| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | Protection from lethal dose | [2] |

| Guinea Pigs | Lassa virus (Josiah) | 50 mg/kg/day (once-daily) | 100% protection from lethality | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Healthy Humans (Phase 1a/1b Trials)

| Study Type | Dose Range | Key Findings | Reference |

| Single Ascending Dose | 0.3 to 40 mg/kg (oral) | Well-tolerated, rapid absorption, long half-life | [4] |

| Multiple Ascending Dose | 450, 900, or 1125 mg/day (14 days) | Well-tolerated, exposures predicted to suppress viral replication | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section outlines the key experimental protocols used to identify and characterize the target of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay is a primary tool for evaluating the inhibitory effect of this compound on viral entry in a BSL-2 setting.

Objective: To determine the concentration of this compound that effectively inhibits viral entry mediated by the arenavirus glycoprotein.

Methodology:

-

Cell Seeding: Seed 293T cells in 96-well plates at a density that will result in 80-90% confluency on the day of infection.

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Pseudovirus Preparation: Produce lentiviral particles pseudotyped with the arenavirus glycoprotein of interest (e.g., Lassa virus GP). These particles typically contain a reporter gene, such as luciferase or green fluorescent protein (GFP).

-

Infection: Pre-incubate the serially diluted this compound with the lentiviral pseudoparticles for 1 hour at 37°C. Following incubation, add the mixture to the pre-seeded 293T cells.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Readout: Measure the reporter gene expression. For luciferase, lyse the cells and measure luminescence using a luminometer. For GFP, measure fluorescence using a plate reader or flow cytometer.

-

Data Analysis: Calculate the half-maximal effective concentration (EC₅₀) by plotting the percentage of inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Generation of this compound-Resistant Viruses

This method is critical for confirming the viral target of a drug and identifying potential resistance mutations.

Objective: To select for and characterize arenavirus variants that are resistant to this compound.

Methodology:

-

Cell Culture: Culture Vero cells (or another susceptible cell line) in the presence of a low concentration of this compound (typically at or slightly above the EC₅₀).

-

Viral Inoculation: Infect the cells with the wild-type arenavirus (e.g., Tacaribe virus) at a low multiplicity of infection (MOI).

-

Serial Passage: After several days, or when cytopathic effect (CPE) is observed, harvest the supernatant containing the progeny virus.

-

Dose Escalation: Use the harvested virus to infect fresh Vero cells in the presence of a slightly higher concentration of this compound.

-

Repeat Passaging: Repeat this serial passage process, gradually increasing the concentration of this compound with each passage.

-

Isolation of Resistant Clones: Once a virus population that can replicate efficiently in the presence of high concentrations of this compound is established, isolate individual viral clones through plaque purification.

-

Phenotypic Characterization: Determine the EC₅₀ of this compound for the resistant clones and compare it to the wild-type virus.

-

Genotypic Characterization: Extract viral RNA from the resistant clones and perform sequencing of the glycoprotein gene to identify mutations that confer resistance.

Direct Binding Assay (Hypothetical Protocol)

While not explicitly detailed in the provided search results for this compound, a direct binding assay would provide definitive evidence of the drug-target interaction. Surface Plasmon Resonance (SPR) is a common technique for this purpose.

Objective: To quantitatively measure the direct binding affinity of this compound to the arenavirus glycoprotein.

Methodology:

-

Protein Immobilization: Covalently immobilize the purified, recombinant arenavirus glycoprotein (or the GP2 subunit) onto a sensor chip surface.

-

Analyte Injection: Prepare a series of concentrations of this compound in a suitable running buffer. Inject these solutions sequentially over the sensor chip surface.

-

Binding Measurement: Monitor the change in the refractive index at the sensor surface in real-time as this compound binds to the immobilized glycoprotein. This change is proportional to the mass of bound analyte.

-

Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

-

Data Analysis: Analyze the resulting sensorgrams to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ), which is a measure of binding affinity.

Visualizations

Diagrams are provided to illustrate key concepts in the target identification and mechanism of action of this compound.

Caption: Lassa Virus Entry Pathway and Inhibition by this compound.

Caption: Logical Workflow for this compound Target Identification.

Conclusion

References

(E)-LHF-535: A Technical Guide to Lassa Virus Entry Inhibition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (E)-LHF-535, a potent small-molecule inhibitor of Lassa virus (LASV) entry. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the development of antiviral therapeutics. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for relevant assays, and visualizes critical pathways and workflows.

Introduction to Lassa Virus Entry and the Role of this compound

Lassa virus, a member of the Arenaviridae family, is the causative agent of Lassa fever, a severe and often fatal hemorrhagic illness endemic to West Africa.[1] The entry of LASV into host cells is a complex, multi-step process mediated by the viral glycoprotein complex (GPC), making it a prime target for antiviral intervention.[1][2]

The LASV GPC is a trimer composed of three subunits: the receptor-binding glycoprotein 1 (GP1), the transmembrane fusion glycoprotein 2 (GP2), and a stable signal peptide (SSP).[1][2][3] The entry process begins with the binding of GP1 to the cellular receptor α-dystroglycan (α-DG) on the cell surface.[2][4] Following this initial attachment, the virus is internalized into the host cell via a macropinocytosis-like pathway.[2][5][6]

Once inside the endosomal compartment, the acidic environment triggers a conformational change in the GPC. This leads to a receptor switch, where GP1 dissociates from α-DG and binds to the lysosomal-associated membrane protein 1 (LAMP1), an intracellular receptor.[2][7] This second binding event is crucial for inducing further conformational changes in GP2, leading to the fusion of the viral and endosomal membranes and the subsequent release of the viral ribonucleoprotein complex into the cytoplasm.[1][6][7]

This compound is a potent, orally bioavailable small-molecule antiviral agent that specifically targets the LASV entry process.[8][9] It is an optimized analog of the earlier benzimidazole derivative ST-193.[3][9][10] The proposed mechanism of action for LHF-535 involves binding to the GPC and stabilizing its pre-fusion conformation.[6][9] This stabilization is thought to occur through interactions with the SSP-GP2 interface, preventing the pH-dependent conformational rearrangements of GP2 that are essential for membrane fusion.[9][10] By locking the GPC in its pre-fusion state, LHF-535 effectively blocks viral entry and subsequent replication.

Quantitative Data: In Vitro and In Vivo Efficacy

The antiviral activity of this compound has been extensively evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Potency of LHF-535 against Lassa Virus and Other Arenaviruses

| Virus Strain/Pseudotype | Lineage | Assay Type | IC50 (nM) | Reference |

| Lassa virus (Josiah) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |

| Lassa virus (GA391) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |

| Lassa virus (Pinneo) | IV | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |

| Lassa virus (LP) | I | Lentiviral Pseudotype | 17 | [5] |

| Lassa virus (Z-148) | II | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |

| Lassa virus (CSF) | III | Lentiviral Pseudotype | 0.1 - 0.3 | [5] |

| Junin virus (Candid#1) | N/A | Virus Yield Reduction | >1000 | [11] |

| Junin virus (Romero) | N/A | Virus Yield Reduction | Potent Inhibition | [11] |

| Machupo virus | N/A | Not Specified | <1000 | [8] |

| VSVg | N/A | Lentiviral Pseudotype | 1000 - 10000 | [8] |

IC50 (50% inhibitory concentration) values represent the concentration of LHF-535 required to inhibit viral entry or replication by 50%.

Table 2: In Vivo Efficacy of LHF-535 in Animal Models

| Animal Model | Virus | LHF-535 Dose | Treatment Initiation | Outcome | Reference |

| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 0.5 hours pre-challenge | 100% survival | [5] |

| AG129 Mice | Tacaribe virus | 10 mg/kg/day (oral) | 24, 48, or 72 hours post-challenge | Increased survival | [5][10] |

| Guinea Pigs | Lassa virus | 50 mg/kg/day (oral) | 1 or 3 days post-inoculation | 100% survival, reduced viremia | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antiviral activity of this compound.

Lentiviral Pseudotype Infectivity Assay

This assay is used to quantify the inhibitory effect of LHF-535 on viral entry mediated by the glycoproteins of different arenaviruses in a BSL-2 setting.

Materials:

-

HEK293T cells

-

Lentiviral vector encoding a reporter gene (e.g., Luciferase or GFP)

-

Expression plasmid for the desired arenavirus glycoprotein (GPC)

-

Expression plasmid for the Vesicular Stomatitis Virus glycoprotein (VSV-G) as a control

-

Transfection reagent

-

Target cells (e.g., Vero E6)

-

This compound

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Luciferase assay reagent (if applicable)

-

Plate reader for luminescence or fluorescence

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral vector, the arenavirus GPC expression plasmid, and a packaging plasmid.

-

For the control, co-transfect with the lentiviral vector and the VSV-G expression plasmid.

-

Incubate the cells for 48-72 hours.

-

Harvest the supernatant containing the pseudotyped lentiviral particles.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter.

-

-

Infectivity Assay:

-

Plate target cells (e.g., Vero E6) in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the medium from the cells and add the diluted LHF-535.

-

Add the pseudovirus-containing supernatant to the wells.

-

Incubate the plates for 48-72 hours.

-

-

Data Analysis:

-

If using a luciferase reporter, lyse the cells and measure luciferase activity using a luminometer.

-

If using a GFP reporter, measure fluorescence using a plate reader or by flow cytometry.

-

Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve using a suitable software.

-

Virus Yield Reduction Assay

This assay measures the ability of LHF-535 to inhibit the replication of authentic, infectious arenaviruses in a BSL-4 laboratory.

Materials:

-

Vero E6 cells

-

Authentic Lassa virus or other arenaviruses

-

This compound

-

Cell culture medium (e.g., MEM) with 2% FBS

-

96-well plates

-

Reagents for virus titration (e.g., plaque assay or TCID50 assay)

Protocol:

-

Infection and Treatment:

-

Plate Vero E6 cells in 96-well plates and grow to confluency.

-

Prepare serial dilutions of LHF-535 in cell culture medium.

-

Infect the cell monolayers with the arenavirus at a specific multiplicity of infection (MOI), for example, 0.1.

-

After a 1-hour adsorption period, remove the inoculum and wash the cells.

-

Add the medium containing the different concentrations of LHF-535.

-

Incubate the plates for the desired period (e.g., 4-10 days, depending on the virus).[12]

-

-

Virus Quantification:

-

Data Analysis:

-

Calculate the reduction in virus yield for each LHF-535 concentration compared to the untreated control.

-

Determine the 90% effective concentration (EC90), the concentration of LHF-535 that reduces the virus yield by 90%.

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the Lassa virus entry pathway, the mechanism of LHF-535 inhibition, and the workflow of the key experimental assays.

Lassa Virus Entry Pathway

References

- 1. Lassa virus glycoprotein complex review: insights into its unique fusion machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. f1000research-files.f1000.com [f1000research-files.f1000.com]

- 5. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]

- 7. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. LHF-535 | Antiviral | Virus Protease | TargetMol [targetmol.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. T-705 (Favipiravir) Inhibition of Arenavirus Replication in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

(E)-LHF-535: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and mechanism of action of (E)-LHF-535, a potent antiviral agent with significant potential for the treatment of arenaviral hemorrhagic fevers. The information is intended for professionals in the fields of medicinal chemistry, virology, and drug development.

Introduction

This compound is the (E)-isomer of the broader compound LHF-535, a small-molecule inhibitor of arenavirus entry.[1] It has demonstrated high potency against several pathogenic arenaviruses, including Lassa, Machupo, and Junin viruses.[1] The primary mechanism of action of LHF-535 is the inhibition of viral entry into host cells by targeting the viral envelope glycoprotein (GP).[2][3] Given the significant morbidity and mortality associated with diseases like Lassa fever and the lack of approved therapeutics, this compound represents a promising candidate for further development.[4][5]

Synthesis of this compound

A detailed, step-by-step synthetic protocol for this compound is not publicly available in peer-reviewed literature. However, based on the known structure of LHF-535, which is a substituted benzimidazole with a vinyl linkage, a plausible synthetic route can be proposed. The synthesis would likely involve the formation of the benzimidazole core, followed by a stereoselective olefination reaction to install the (E)-vinyl group.

The IUPAC name for a closely related isomer has been identified as (Z)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol. This highlights the importance of stereochemistry in the synthesis of LHF-535. Achieving the desired (E) configuration would likely require specific stereoselective synthesis techniques (e.g., a specific type of Wittig or Horner-Wadsworth-Emmons reaction) or the separation of E/Z isomers via chromatography.

Physicochemical Characterization

Comprehensive physicochemical data for this compound are not fully available in the public domain. The table below summarizes the known properties of LHF-535.

| Property | Data | Reference |

| IUPAC Name | (E)-2-(4-(2-(1-(4-Isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol | |

| Chemical Formula | C27H28N2O2 | [6] |

| Molecular Weight | 412.53 | [6] |

| CAS Number | 1450929-77-7 | [6] |

| Appearance | Solid powder | [6] |

| Solubility | Soluble in DMSO | [6] |

Analytical Methods for Characterization:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and separation of isomers.

-

Mass Spectrometry (MS): For confirmation of molecular weight and structural elucidation through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis and confirmation of the (E)-isomer stereochemistry.

Mechanism of Action and Biological Activity

This compound is a potent viral entry inhibitor that specifically targets the envelope glycoprotein (GP) complex of arenaviruses. This complex consists of three subunits: GP1 (receptor-binding), GP2 (transmembrane fusion), and the stable signal peptide (SSP).

This compound is thought to bind to the GP complex and stabilize its pre-fusion conformation. This prevents the pH-dependent conformational changes in the GP2 subunit that are necessary for the fusion of the viral and endosomal membranes.[3] By blocking membrane fusion, this compound effectively traps the virus within the endosome, preventing the release of its genetic material into the host cell cytoplasm and thereby halting infection.

Antiviral Potency

The antiviral activity of LHF-535 has been quantified against various arenaviruses.

| Virus | EC50 (µM) | Reference |

| Lassa | <1 | [1] |

| Machupo | <1 | [1] |

| Junin | <1 | [1] |

| VSVg | 1-10 | [1] |

| Assay Type | Virus Pseudotype | IC50 (nM) | Reference |

| Pseudovirus Infection | LASVpv | 3.04 | [7] |

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in both preclinical animal models and human clinical trials, demonstrating a favorable profile for LHF-535.

Preclinical Pharmacokinetics (Guinea Pig Model)

| Parameter | Value (50 mg/kg, intraperitoneal) | Reference |

| Cmax | 2637 ng/mL | [4] |

| Tmax | 5 h | [4] |

| AUC0–24h | 31.7 µg·h/mL | [4] |

Human Pharmacokinetics (Phase I Trials)

LHF-535 has been evaluated in Phase I clinical trials and was found to be safe and well-tolerated in healthy adults.[8][9]

| Study Type | Dosing Regimen | Key Findings | Reference |

| Single Ascending Dose | 0.3 mg/kg to 40 mg/kg (oral) | Rapid absorption and a long half-life, with exposures predicted to be therapeutically relevant.[9] | [9] |

| Multiple Ascending Dose | 450 mg, 900 mg, or 1,125 mg daily for 14 days (oral) | Well-tolerated with a safety profile comparable to placebo.[9] | [9] |

Experimental Protocols

Antiviral Activity Assays

Lentiviral Pseudotype Infectivity Assay:

This assay is a common method to evaluate inhibitors of viral entry in a BSL-2 setting.

-

Pseudovirus Production: Co-transfect HEK293T cells with a lentiviral backbone plasmid (encoding a reporter like luciferase), a packaging plasmid, and a plasmid expressing the arenavirus GP of interest.

-

Compound Preparation: Prepare serial dilutions of this compound in an appropriate solvent (e.g., DMSO) and then in cell culture medium.

-

Infection: Seed target cells in 96-well plates. Pre-incubate the cells with the diluted compound for 1-2 hours before adding the pseudovirus-containing supernatant.

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Readout: Measure the reporter gene expression (e.g., luminescence for luciferase).

-

Analysis: Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Virus-Yield Reduction Assay:

-

Infection: Infect a monolayer of susceptible cells (e.g., Vero) with the wild-type arenavirus in the presence of various concentrations of this compound.

-

Incubation: After a defined incubation period (e.g., 24-48 hours), harvest the cell culture supernatant.

-

Titration: Determine the viral titer in the harvested supernatant using a plaque assay.

-

Analysis: Calculate the EC50, the concentration of the compound that reduces the viral titer by 50% compared to the untreated control.

In Vivo Efficacy Studies (Guinea Pig Model)

-

Animal Model: Use a susceptible strain of guinea pigs (e.g., Strain 13 or Hartley).

-

Infection: Challenge the animals with a lethal dose of Lassa virus.

-

Treatment: Administer this compound or a vehicle control at a predetermined dose and schedule (e.g., daily intraperitoneal injections).

-

Monitoring: Monitor the animals for clinical signs of illness (weight loss, fever) and survival over a period of several weeks.

-

Viremia Determination: Collect blood samples at various time points to measure viral load by plaque assay or RT-qPCR.

Pharmacokinetic Analysis

-

Sample Collection: Collect blood samples from treated animals or human subjects at multiple time points after drug administration.

-

Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.

-

LC-MS/MS Analysis:

-

Extract LHF-535 from the plasma, typically by protein precipitation.

-

Separate the analyte using reverse-phase HPLC.

-

Detect and quantify LHF-535 using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Benzimidazole Derivatives as Potential Lassa Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. Condition-Controlled Divergent Selective Synthesis of (Z)-N-Vinyl and N-Allenyl Benzimidazoles by Pd- or Bi-Catalyzed Direct N-Alkenylation Reactions. | Semantic Scholar [semanticscholar.org]

- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modular Synthesis of N-Vinyl Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coadministration of ribavirin and arenaviral entry inhibitor LHF-535 enhances antiviral benefit against authentic lassa virus - PMC [pmc.ncbi.nlm.nih.gov]

(E)-LHF-535: A Technical Guide to a Promising Arenavirus Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-LHF-535 is a potent, orally bioavailable small molecule inhibitor of arenavirus entry, currently under investigation as a therapeutic agent for Lassa fever and other viral hemorrhagic fevers. This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound. It includes a summary of its antiviral activity, pharmacokinetic profile, and detailed descriptions of relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the field of antiviral therapeutics.

Chemical Structure and Properties

This compound is the (E)-isomer of the bis-substituted benzimidazole derivative LHF-535. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(4-((E)-2-(1-(4-isopropoxyphenyl)-1H-benzo[d]imidazol-5-yl)vinyl)phenyl)propan-2-ol |

| Molecular Formula | C27H28N2O2 |

| Molecular Weight | 412.53 g/mol |

| CAS Number | 1450929-77-7 |

| SMILES | CC(C)(O)c1ccc(/C=C/c2ccc3c(c2)n(c4ccc(OC(C)C)cc4)cn3)cc1 |

| InChIKey | DBNZTRPIBJSUIX-WAYWQWQTSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. |

Note: Specific quantitative data for properties such as melting point, boiling point, and pKa are not publicly available.

Mechanism of Action: Arenavirus Entry Inhibition

This compound is a direct-acting antiviral that targets the envelope glycoprotein (GP) of arenaviruses, preventing viral entry into host cells.[1] The arenavirus GP is a trimeric complex composed of three subunits: the receptor-binding subunit GP1, the transmembrane fusion subunit GP2, and a stable signal peptide (SSP).[1]

The proposed mechanism of action involves the following steps:

-

The GP1 subunit of the virus binds to a host cell surface receptor.

-

The virus-receptor complex is internalized into the host cell via endocytosis.

-

The acidic environment of the endosome triggers a conformational change in GP2, leading to the fusion of the viral and endosomal membranes.

-

This fusion event releases the viral ribonucleoprotein complex into the cytoplasm, initiating infection.

This compound is thought to bind to a pocket within the GP complex, stabilizing the prefusion conformation of the SSP-GP2 interface.[1] This stabilization prevents the pH-dependent conformational changes in GP2 that are necessary for membrane fusion, thereby trapping the virus in the endosome and blocking infection.

Caption: Mechanism of arenavirus entry and inhibition by this compound.

Biological Activity

In Vitro Antiviral Activity

The antiviral potency of LHF-535 has been evaluated against a panel of arenaviruses using various in vitro assays, primarily lentiviral pseudotype infectivity assays and virus-yield reduction assays.

Table 3: In Vitro Antiviral Activity of LHF-535

| Virus | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |

| Lassa Virus (various lineages) | Pseudotype Infectivity | - | Sub-nanomolar IC50 | [2] |

| Junin Virus | Pseudotype Infectivity | - | <1 µM EC50 | |

| Machupo Virus | Pseudotype Infectivity | - | <1 µM EC50 | |

| Vesicular Stomatitis Virus (VSVg) | Pseudotype Infectivity | - | 1-10 µM EC50 | |

| Junin Virus (pathogenic strain) | Virus-Yield Reduction | - | Potent inhibition | [2] |

| Candid#1 (Junin vaccine strain) | Virus-Yield Reduction | - | No significant inhibition | [2] |

In Vivo Efficacy

The in vivo efficacy of LHF-535 has been demonstrated in multiple animal models of arenavirus infection.

Table 4: In Vivo Efficacy of LHF-535

| Animal Model | Virus Challenge | Dosing Regimen | Outcome | Reference |

| AG129 Mice | Tacaribe virus | 10 or 30 mg/kg/day, oral | Protection from lethal challenge; reduced viral titers in plasma, spleen, and liver. Effective as a post-exposure therapeutic. | [3] |

| Guinea Pigs | Lassa virus (Josiah strain) | 50 mg/kg/day, intraperitoneal | Protection from lethality; reduced viremia and clinical signs. | [1] |

| Guinea Pigs | Junín virus (Romero strain) | 50 mg/kg/day, intraperitoneal (in combination with favipiravir) | Synergistic protection from lethal infection. |

Pharmacokinetics and Safety

Phase 1 clinical trials in healthy adult volunteers have provided initial data on the safety and pharmacokinetic profile of LHF-535.[4]

Table 5: Summary of Phase 1 Clinical Trial Findings for LHF-535

| Study Design | Dosing | Key Findings | Reference |

| Single Ascending Dose | 0.3 mg/kg to 40 mg/kg, oral | Well-tolerated; rapid absorption; long half-life. | [4] |

| Multiple Ascending Dose | 450, 900, or 1,125 mg/day for 14 days, oral | Well-tolerated; exposures predicted to be sufficient for viral suppression. | [4] |

Experimental Protocols

The following sections provide an overview of the key experimental methodologies used in the characterization of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of Bis-Substituted Benzimidazoles (General Procedure)

A specific, detailed synthesis protocol for this compound is not publicly available. However, a general method for the synthesis of similar bis-substituted benzimidazole derivatives involves the following key steps.

Caption: General workflow for the synthesis of bis-substituted benzimidazoles.

Step 1: Condensation to form the 2-substituted benzimidazole core. This is typically achieved through a Phillips condensation reaction, where an o-phenylenediamine derivative is condensed with a carboxylic acid derivative (or its corresponding aldehyde or orthoester) in the presence of an acid catalyst (e.g., 4N HCl) with heating.

Step 2: N-substitution of the benzimidazole ring. The resulting 2-substituted benzimidazole is then reacted with an appropriate alkyl or aryl halide in the presence of a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to yield the final 1,2-disubstituted benzimidazole product.

Purification: The final product is typically purified by recrystallization or column chromatography.

Characterization: The structure of the synthesized compound is confirmed using standard analytical techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

Lentiviral Pseudotype Infectivity Assay

This assay is commonly used to assess the activity of viral entry inhibitors in a BSL-2 setting.

Caption: Workflow for a lentiviral pseudotype infectivity assay.

Methodology:

-

Production of Pseudotyped Viral Particles: HEK293T cells are co-transfected with plasmids encoding:

-

A lentiviral backbone (e.g., HIV-1) containing a reporter gene (e.g., luciferase or GFP).

-

The arenavirus envelope glycoprotein (GP) of interest.

-

Lentiviral packaging components (gag, pol, rev). The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection.[5]

-

-

Infectivity Assay:

-

Target cells (e.g., Vero E6) are seeded in 96-well plates.

-

Cells are pre-incubated with serial dilutions of this compound for a short period.

-

A standardized amount of the pseudotyped virus is added to the wells.

-

After 48-72 hours of incubation, the level of infection is quantified by measuring the expression of the reporter gene (e.g., luminescence for luciferase, fluorescence for GFP).[6]

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic regression model.

Virus-Yield Reduction Assay

This assay measures the effect of an antiviral compound on the production of infectious virus particles.[7]

Methodology:

-

Infection: Confluent monolayers of susceptible cells (e.g., Vero) are infected with the arenavirus at a specific multiplicity of infection (MOI) in the presence of various concentrations of this compound.

-

Incubation: The infected cells are incubated for a full viral replication cycle (e.g., 24-48 hours).

-

Harvest: The cell culture supernatant, containing progeny virions, is harvested.

-

Titration: The amount of infectious virus in the harvested supernatant is quantified by plaque assay or TCID50 assay on fresh cell monolayers.[7]

-

Data Analysis: The effective concentration that reduces the virus yield by 50% (EC50) is determined.

Pharmacokinetic Analysis in Clinical Trials

The pharmacokinetic properties of LHF-535 in humans were evaluated in Phase 1 clinical trials.[4]

Methodology:

-

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose studies in healthy volunteers.[4]

-

Drug Administration: Oral administration of LHF-535 or placebo.

-

Sample Collection: Serial blood samples are collected at predetermined time points after dosing. Plasma is separated and stored frozen until analysis.

-

Bioanalysis: Plasma concentrations of LHF-535 are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Parameter Calculation: Non-compartmental analysis is used to determine key pharmacokinetic parameters, including:

-

Cmax (maximum plasma concentration)

-

Tmax (time to reach Cmax)

-

AUC (area under the plasma concentration-time curve)

-

t1/2 (terminal half-life)

-

Conclusion

This compound is a promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers. Its potent in vitro and in vivo activity, favorable pharmacokinetic profile, and well-defined mechanism of action make it a strong candidate for further clinical development. The experimental protocols and data presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel antiviral therapies.

References

- 1. d-nb.info [d-nb.info]

- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 6. Inhibition of Arenaviruses by Combinations of Orally Available Approved Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

(E)-LHF-535: A Technical Guide to In Vitro Efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro efficacy of (E)-LHF-535, a potent small-molecule inhibitor of arenavirus entry. The information presented herein is intended to support research and development efforts targeting arenavirus-induced hemorrhagic fevers.

Core Efficacy Data

This compound demonstrates broad-spectrum antiviral activity against a range of arenaviruses. Its efficacy is primarily attributed to its role as a viral entry inhibitor. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Potency of this compound Against Various Arenaviruses

| Virus | Assay Type | Cell Line | Potency Metric | Value | Reference(s) |

| Lassa Virus (LASV) | Lentiviral Pseudotype Infectivity Assay | Vero E6 | IC50 | 0.1-0.3 nM | [1] |

| Lassa Virus (LASV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |

| Machupo Virus (MACV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |

| Junin Virus (JUNV) | Not Specified | Not Specified | EC50 | <1 µM | [2] |

| VSVg Virus | Not Specified | Not Specified | EC50 | 1-10 µM | [2] |

Table 2: In Vitro Activity of LHF-535 Against a Panel of Pseudotyped Arenaviruses

| Pseudotyped Virus | Relative Potency (Compared to ST-193) |

| Lassa Virus (LASV) | ~2-6 fold higher |

| Junin Virus (JUNV) | ~2-6 fold higher |

| Machupo Virus (MACV) | ~2-6 fold higher |

| Tacaribe Virus (TCRV) | ~2-6 fold higher |

| Chapare Virus (CHAPV) | ~2-6 fold higher |

| Sabia Virus (SABV) | ~2-6 fold higher |

Data synthesized from narrative descriptions in cited literature.[3]

Mechanism of Action: Arenavirus Entry Inhibition

This compound is an analog of the benzimidazole derivative ST-193 and functions by inhibiting the entry of arenaviruses into host cells.[4] The arenavirus entry process is a multi-step mechanism mediated by the viral envelope glycoprotein complex (GPC).[4] This complex consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[4]

The key steps in arenavirus entry and the inhibitory action of this compound are as follows:

-

Receptor Binding: The GP1 subunit of the viral GPC binds to a specific receptor on the surface of the host cell.[4]

-

Endocytosis: Following receptor binding, the virus particle is internalized into the host cell via endocytosis.[4]

-

pH-Dependent Fusion: Within the endosome, the acidic environment triggers a conformational change in the GP2 subunit. This change is essential for the fusion of the viral and endosomal membranes.[4]

-

Inhibition by this compound: this compound is thought to bind to and stabilize the pre-fusion conformation of the SSP-GP2 complex.[4] This stabilization prevents the necessary conformational rearrangement of GP2, thereby inhibiting membrane fusion and the subsequent release of the viral contents into the cytoplasm.[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays used to evaluate the efficacy of this compound are provided below.

Lentiviral Pseudotype Infectivity Assay

This assay is a common method to assess the activity of viral entry inhibitors in a safe and reproducible manner. It utilizes replication-deficient lentiviral particles that have been modified to express the envelope glycoprotein of the arenavirus of interest and a reporter gene (e.g., luciferase or green fluorescent protein).

Materials:

-

HEK293T cells (or other suitable packaging cell line)

-

Lentiviral packaging and transfer plasmids

-

Plasmid encoding the arenavirus glycoprotein of interest

-

Transfection reagent

-

Target cells expressing the appropriate viral receptor

-

This compound compound

-

Luciferase assay reagent (or flow cytometer for GFP)

-

Cell culture medium and supplements

Protocol:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the lentiviral packaging plasmid, the transfer plasmid encoding the reporter gene, and the plasmid expressing the arenavirus glycoprotein.

-

Incubate the cells for 48-72 hours to allow for the production of pseudoviral particles.

-

Harvest the supernatant containing the pseudoviruses and clarify by centrifugation and filtration.

-

-

Infectivity Assay:

-

Seed target cells in a 96-well plate.

-

Prepare serial dilutions of this compound.

-

Incubate the pseudovirus with the different concentrations of this compound for a defined period (e.g., 1 hour) at 37°C.

-

Add the virus-compound mixture to the target cells.

-

Incubate for 48-72 hours.

-

-

Data Analysis:

-

Measure the reporter gene expression (e.g., luciferase activity or percentage of GFP-positive cells).

-

Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a suitable curve.

-

Virus-Yield Reduction Assay

This assay measures the ability of a compound to inhibit the production of infectious virus particles from infected cells.

Materials:

-

Vero E6 cells (or other permissive cell line)

-

Authentic arenavirus stock

-

This compound compound

-

Cell culture medium and supplements

-

Plaque assay reagents (e.g., agarose, neutral red or crystal violet)

Protocol:

-

Infection and Treatment:

-

Seed Vero E6 cells in multi-well plates.

-

Infect the cells with the arenavirus at a specific multiplicity of infection (MOI).

-

After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of this compound.

-

Incubate the plates for a period that allows for one or more rounds of viral replication (e.g., 24-72 hours).

-

-

Virus Quantification:

-

Harvest the cell culture supernatant at the end of the incubation period.

-

Determine the viral titer in the supernatant using a plaque assay. This involves infecting a fresh monolayer of Vero E6 cells with serial dilutions of the harvested supernatant and counting the number of plaques that form after a suitable incubation period.

-

-

Data Analysis:

-

Calculate the reduction in viral titer for each concentration of this compound compared to the untreated control.

-

Determine the concentration of the compound that reduces the virus yield by a specific amount (e.g., 90% or 99%).

-

Visualizations

The following diagrams illustrate the arenavirus entry pathway and the experimental workflow for the lentiviral pseudotype infectivity assay.

Caption: Arenavirus entry pathway and the point of inhibition by this compound.

Caption: Workflow for the lentiviral pseudotype infectivity assay.

References

- 1. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 2. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Entry inhibitors as arenavirus antivirals - PMC [pmc.ncbi.nlm.nih.gov]

(E)-LHF-535: A Technical Guide to its Discovery and Development as a Potent Arenavirus Entry Inhibitor

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the discovery, mechanism of action, and development of (E)-LHF-535, a promising antiviral candidate for the treatment of Lassa fever and other arenaviral hemorrhagic fevers.

Introduction and Discovery

This compound is the E-isomer of LHF-535, a small-molecule antiviral agent that emerged from a medicinal chemistry campaign to optimize a class of benzimidazole derivatives.[][2] It is an analog of the previously identified arenavirus entry inhibitor, ST-193.[2][3] The development of LHF-535 was aimed at improving upon the antiviral potency, pharmacokinetic properties, and broad-spectrum activity of its predecessors.[3] It is specifically being developed as a therapeutic for Lassa fever, a disease with significant morbidity and mortality in West Africa for which there are no approved vaccines or therapeutics.[3][4]

LHF-535 targets the arenavirus envelope glycoprotein (GP), a key component for viral entry into host cells, making it a first-in-class antiviral candidate.[4][5][6] Initial synthesis of LHF-535 was performed by Adesis, Inc. and later by PharmaCore, Inc. using a previously disclosed method.[4][6]

Mechanism of Action

LHF-535 functions as a viral entry inhibitor, specifically targeting the arenavirus envelope glycoprotein complex (GPC).[4][5] The GPC is comprised of three subunits: a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).[3][6]

The viral entry process involves several steps:

-

Receptor Binding: The GP1 subunit binds to a specific receptor on the host cell surface, such as α-dystroglycan (α-DG).[5]

-

Endocytosis: Following binding, the virus is taken into the host cell via endocytosis.[3][6]

-

pH-Dependent Fusion: Inside the endosome, a drop in pH triggers a conformational rearrangement in the GP2 subunit.[3]

-

Membrane Fusion: This structural change facilitates the fusion of the viral envelope with the endosomal membrane, releasing the viral contents into the cytoplasm.[3][6]

LHF-535 is believed to bind to the GPC and stabilize its pre-fusion conformation.[4][6] This action prevents the critical pH-dependent conformational changes in GP2 that are necessary for membrane fusion, thus effectively blocking the virus from entering the host cell and initiating infection.[4][6]

Caption: Mechanism of LHF-535 inhibiting arenavirus entry.

Preclinical Development

LHF-535 has undergone extensive preclinical evaluation to determine its potency, spectrum of activity, and in vivo efficacy.

LHF-535 has demonstrated potent, broad-spectrum activity against various arenaviruses.[][5] Using lentiviral pseudotype infectivity assays, it was shown to have sub-nanomolar potency against viral envelope glycoproteins from all four lineages of the Lassa virus.[6] An exception was noted for the LP strain (lineage I), which was about 100-fold less sensitive due to a V434I amino acid substitution in the GP2 subunit.[6][7]

| Virus | EC50 (µM) |

| Lassa virus (LASV) | <1[] |

| Machupo virus | <1[] |

| Junin virus | <1[] |

| VSVg virus | 1-10[] |

| LASVpv (in HEK-293 cells) | 0.00304 (IC50)[2] |

| Table 1: In Vitro Potency of LHF-535 Against Various Viruses. |

The efficacy of LHF-535 has been confirmed in multiple animal models of arenavirus infection.

Mouse Model: In AG129 mice, which lack a functional interferon response, LHF-535 was evaluated against a lethal challenge of Tacaribe virus, a relative of the Junín virus.[4] A daily oral dose of 10 mg/kg was sufficient to protect mice from the lethal challenge and significantly reduce viral titers in plasma, spleen, and liver.[4][8] The treatment was effective even when initiated up to 72 hours after the viral challenge.[5]

| Study Arm | Dose (mg/kg/day) | Outcome |

| Survival | 3 | - |

| 10 | Protected from lethal challenge[4] | |

| 30 | Protected from lethal challenge[4] | |

| Viral Titer Reduction (Day 7) | 10 | Dramatically reduced titers in plasma, spleen, liver[4] |

| 30 | Dramatically reduced titers in plasma, spleen, liver[4] | |

| Table 2: LHF-535 Efficacy in Tacaribe Virus-Infected AG129 Mice. |

Guinea Pig Model: In a more stringent lethal model of Lassa pathogenesis using strain 13 guinea pigs, LHF-535 provided complete protection.[3] Animals treated with a once-daily 50 mg/kg/day dose, initiated either 1 or 3 days post-infection, all survived a lethal Lassa virus challenge and showed reduced viremia and clinical symptoms.[3][9] Furthermore, surviving animals were found to be immune to a subsequent lethal rechallenge with the virus four months later.[9]

| Study Arm | Dose (mg/kg/day) | Treatment Start | Survival Rate |

| Control | Vehicle | Day 1 | 0% (Mean Time-to-Death: 16.0 days)[3] |

| LHF-535 | 50 | Day 1 post-infection | 100%[3] |

| LHF-535 | 50 | Day 3 post-infection | 100%[3] |

| Table 3: LHF-535 Efficacy in Lassa Virus-Infected Guinea Pigs. |

The potential for LHF-535 in combination therapy has also been explored. Studies have shown that co-administration of LHF-535 with ribavirin results in a synergistic antiviral effect against Lassa virus in vitro.[10] Similarly, combining LHF-535 with favipiravir provided enhanced protection against Junín virus infection in guinea pigs compared to either drug alone.[11]

Clinical Development

Following promising preclinical results, LHF-535 advanced into Phase 1 clinical trials to assess its safety, tolerability, and pharmacokinetics in healthy adult volunteers.[12][13]

This first-in-human, double-blind, placebo-controlled study evaluated single oral doses of LHF-535.[12][13][14]

-

Design: 48 volunteers were enrolled across six cohorts.[14]

-

Doses: Weight-based oral doses ranged from 0.3 mg/kg to 40 mg/kg.[12][13][14]

-

Results: LHF-535 was found to be safe and well-tolerated.[14] The frequency of treatment-emergent adverse events (TEAEs) was similar between the LHF-535 and placebo groups.[12][14][15] Pharmacokinetic analysis showed rapid absorption and a long half-life, with exposures predicted to be sufficient to suppress viral replication.[12][13][16]

This study assessed the safety and pharmacokinetics of a 14-day oral dosing regimen.[12][17][18]

-

Design: 24 healthy participants were enrolled in three sequential cohorts.[17] Within each cohort of eight, six received LHF-535 and two received a placebo.[12][18]

-

Doses: Fixed doses of 450, 900, or 1,125 mg per day were evaluated.[12][13] The highest dose cohort also received an initial loading dose of 2,250 mg.[12][13]

-

Results: LHF-535 was well-tolerated over the 14-day period, with no concerning safety issues or adverse events reported.[17] The pharmacokinetic profile was consistent with that observed in preclinical models, supporting its potential for efficacy in infected patients.[17]

| Trial Phase | Design | Dose Range | Key Findings |

| Phase 1a | Single Ascending Dose (SAD) | 0.3 to 40 mg/kg (single oral dose)[12][14] | Safe and well-tolerated; Rapid absorption, long half-life; Favorable pharmacokinetics[12][14] |

| Phase 1b | Multiple Ascending Dose (MAD) | 450, 900, 1125 mg/day (14-day oral dosing)[12] | Well-tolerated; No concerning adverse events; PK supports evaluation in patients[17] |

| Table 4: Summary of LHF-535 Phase 1 Clinical Trials. |

digraph "Drug_Development_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];// Nodes Discovery [label="Discovery & Lead ID\n(ST-193 Analog)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Preclinical [label="Preclinical Studies", fillcolor="#FBBC05", fontcolor="#202124"]; InVitro [label="In Vitro Assays\n(EC50/IC50)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; InVivo [label="In Vivo Animal Models\n(Mouse, Guinea Pig)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#34A853", fontcolor="#FFFFFF"]; Phase1a [label="Phase 1a (SAD)\nSafety & PK", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Phase1b [label="Phase 1b (MAD)\nSafety & PK", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Future [label="Phase 2\n(Patient Efficacy)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Discovery -> Preclinical; Preclinical -> InVitro [dir=back]; Preclinical -> InVivo [dir=back]; Preclinical -> Clinical [label="Positive Safety\n& Efficacy Data"]; Clinical -> Phase1a [dir=back]; Clinical -> Phase1b [dir=back]; Clinical -> Future [label="Favorable Phase 1\nResults"];

// Grouping {rank=same; InVitro; InVivo;} {rank=same; Phase1a; Phase1b;} }

Caption: General workflow for the development of LHF-535.

Experimental Protocols

This assay is used to assess the inhibitory activity of compounds like LHF-535 on viral entry mediated by specific glycoproteins in a BSL-2 environment.

-

Pseudovirus Production: 293T cells are co-transfected with plasmids encoding a lentiviral backbone (e.g., carrying a luciferase reporter gene), lentiviral packaging components, and the specific arenavirus glycoprotein (GP) of interest.

-

Virus Harvest: Supernatants containing the pseudotyped viral particles are harvested 48-72 hours post-transfection, clarified by centrifugation, and stored.

-

Infectivity Assay:

-

Data Analysis:

-

Cell viability is often assessed concurrently using a reagent like CellTiter-Glo.

-

Luciferase activity (indicating viral entry and gene expression) is measured using a luminometer.

-

The half-maximal effective concentration (EC50) or inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.[2]

-

This protocol outlines the key steps for evaluating the efficacy of an antiviral in a lethal Lassa virus challenge model.

-

Ethical Approval: All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC) and performed in a BSL-4 facility.[3]

-

Animal Acclimation: Strain 13 or Hartley guinea pigs are acclimated to the BSL-4 housing for several days prior to the study.[3]

-

Virus Challenge: On Day 0, animals are infected with a target lethal dose (e.g., 1000 pfu) of a guinea pig-adapted Lassa virus strain (e.g., Josiah) via subcutaneous or intraperitoneal injection.[3]

-

Treatment Administration:

-

Animals are randomized into control (vehicle) and treatment groups.

-

LHF-535 (or vehicle) is administered daily at a specified dose (e.g., 50 mg/kg) via intraperitoneal injection.[3]

-

Treatment is initiated at a predetermined time point post-infection (e.g., 24 or 72 hours) and continues for a set duration (e.g., until Day 22).[3]

-

-

Monitoring and Data Collection:

-

Animals are monitored daily for clinical signs of illness, body weight, and temperature.[3]

-

Blood samples are collected at regular intervals (e.g., Day 7, 10, 14) to determine serum viremia via plaque assay.[9]

-

The primary endpoint is survival, with the mean time-to-death calculated for the control group.[3]

-

-

Rechallenge (Optional): A subset of surviving animals can be held for an extended period (e.g., 120 days) and then rechallenged with a lethal dose of the virus to assess protective immunity.[3]

Conclusion

This compound is a potent, broad-spectrum arenavirus entry inhibitor that has demonstrated significant promise in preclinical and early-stage clinical development. Its mechanism of action, which targets the viral glycoprotein to block entry, is well-supported.[4][6] Extensive in vivo studies have established its efficacy in protecting against lethal Lassa and other arenavirus challenges in multiple animal models.[3][4] Crucially, Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, with exposures that are predicted to be therapeutically relevant.[12][15] These collective findings strongly support the continued development of LHF-535 as a much-needed therapeutic for Lassa fever.[3][15]

References